TCID

Description

Structure

3D Structure

Properties

IUPAC Name |

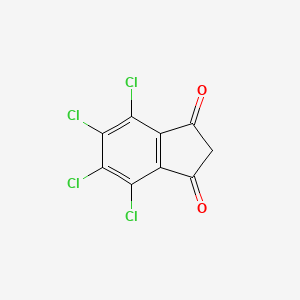

4,5,6,7-tetrachloroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLAOWFFKWRNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369561 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30675-13-9 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione, a halogenated derivative of 1,3-indandione. The core of this synthesis lies in the base-catalyzed condensation of tetrachlorophthalic anhydride with a suitable C2 synthon, followed by cyclization. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The primary route for the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione involves the reaction of tetrachlorophthalic anhydride with a source of a two-carbon fragment, typically through a Perkin-like condensation reaction. The most common approach utilizes acetic anhydride in the presence of a weak base, such as sodium acetate, which acts as a catalyst.

The proposed reaction mechanism proceeds through the following key steps:

-

Enolate Formation: Acetic anhydride reacts with sodium acetate to form a reactive enolate.

-

Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of the tetrachlorophthalic anhydride, leading to the opening of the anhydride ring.

-

Intramolecular Cyclization: Subsequent intramolecular condensation and dehydration lead to the formation of the five-membered ring of the indene-1,3-dione system.

This method is a well-established procedure for the synthesis of various substituted indandiones.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Tetrachlorophthalic anhydride | 285.89 |

| Acetic anhydride | 102.09 |

| Anhydrous Sodium Acetate | 82.03 |

Procedure:

A mixture of tetrachlorophthalic anhydride, an excess of acetic anhydride, and anhydrous sodium acetate is heated to reflux. The reaction is typically carried out for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed, often by distillation under reduced pressure. The resulting crude product is then purified. Purification is commonly achieved by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield the final product as a crystalline solid.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Tetrachlorophthalic anhydride | C₈Cl₄O₃ | 285.89 | 1 |

| Acetic anhydride | C₄H₆O₃ | 102.09 | Excess |

| Sodium Acetate (catalyst) | C₂H₃NaO₂ | 82.03 | Catalytic amount |

| 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione | C₉H₂Cl₄O₂ | 299.92 | Product |

Note: Specific molar quantities and yields should be determined based on the desired scale of the reaction and optimization experiments.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

Caption: Synthetic workflow for 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione.

Logical Relationship of Reaction Steps

The synthesis can be broken down into a logical sequence of steps, each with a specific purpose, as depicted in the diagram below.

Caption: Logical progression of the synthesis of the target molecule.

In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione (TCID)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione, commonly known as TCID. This compound is a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L3 (UCH-L3), a deubiquitinating enzyme implicated in various cellular processes and disease states. This document consolidates available data on its chemical identity, physical properties, and biological activity, presenting it in a clear and accessible format for researchers, scientists, and professionals in the field of drug development. The guide includes structured data tables, a discussion of its known biological interactions, and a proposed synthetic pathway.

Chemical and Physical Properties

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione is a halogenated derivative of 1,3-indandione. The presence of four chlorine atoms on the benzene ring significantly influences its physicochemical characteristics.

Identification

| Property | Value |

| IUPAC Name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione |

| Synonyms | This compound, 4,5,6,7-Tetrachloroindan-1,3-dione |

| CAS Number | 30675-13-9 |

| Molecular Formula | C₉H₂Cl₄O₂ |

| Molecular Weight | 283.92 g/mol |

| SMILES | O=C1CC(=O)C2=C1C(Cl)=C(Cl)C(Cl)=C2Cl |

| InChI Key | IDLAOWFFKWRNHB-UHFFFAOYSA-N |

Physicochemical Data

Quantitative data for several key physicochemical properties of this compound remain limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Reference |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| Solubility | Soluble in DMSO |

Note: The lack of experimental data for melting and boiling points suggests that the compound may decompose at higher temperatures. Further experimental characterization is required to determine these values definitively.

Synthesis

The synthesis of 1,3-indandione is typically achieved through the Claisen condensation of a phthalate ester with an acetate ester, followed by hydrolysis and decarboxylation[2][3]. A potential precursor for this compound is tetrachlorophthalic anhydride, which can be synthesized by the direct chlorination of phthalic anhydride in the presence of a catalyst[4][5][6].

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and FT-IR, are not currently available in the public domain. Such data would be invaluable for the structural confirmation and quality control of synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, showing a singlet for the two protons of the methylene group (CH₂) in the five-membered ring. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the chlorinated aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons, the methylene carbon, and the carbons of the tetrachlorinated benzene ring. Due to the symmetry of the molecule, fewer than nine signals might be observed for the aromatic carbons[7][8][9].

-

FT-IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1680-1720 cm⁻¹. Absorptions related to the C-Cl stretching and the aromatic C=C stretching would also be present.

Biological Activity and Signaling Pathways

This compound has been identified as a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L3 (UCH-L3)[10]. UCH-L3 is a deubiquitinating enzyme (DUB) that plays a role in the ubiquitin-proteasome system by cleaving ubiquitin from small molecule adducts and polyubiquitin chains.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of UCH-L3. This inhibition is believed to prevent the removal of ubiquitin from target proteins, thereby altering their stability, localization, and function. The selectivity of this compound for UCH-L3 over other deubiquitinating enzymes, such as UCH-L1, makes it a valuable tool for studying the specific roles of UCH-L3 in cellular processes.

Cellular Processes and Signaling

The inhibition of UCH-L3 by this compound can impact various cellular pathways. While a complete and detailed signaling pathway map is still under investigation, the known interactions of UCH-L3 suggest that its inhibition could affect:

-

Protein Homeostasis: By preventing deubiquitination, this compound can lead to the accumulation of ubiquitinated proteins, potentially targeting them for proteasomal degradation.

-

Cell Cycle Regulation: Some studies suggest the involvement of UCHs in cell cycle progression.

-

Inflammatory Signaling: Deubiquitinating enzymes are known to regulate key signaling molecules in inflammatory pathways.

A simplified logical diagram illustrating the expected cellular consequence of UCH-L3 inhibition by this compound is presented below.

Caption: Logical workflow of UCH-L3 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for related compounds can be adapted.

Proposed Synthesis of this compound (Hypothetical)

This protocol is a hypothetical adaptation based on the general synthesis of 1,3-indandiones.

Step 1: Synthesis of Diethyl Tetrachlorophthalate

-

Tetrachlorophthalic anhydride is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

The solvent is removed under reduced pressure to yield crude diethyl tetrachlorophthalate, which can be purified by distillation or chromatography.

Step 2: Condensation and Cyclization

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

A mixture of diethyl tetrachlorophthalate and an equimolar amount of ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

-

The reaction mixture is refluxed for several hours to facilitate the Claisen condensation.

-

The resulting intermediate is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

The precipitated solid, 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione (this compound), is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

UCH-L3 Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on UCH-L3 is a fluorescence-based assay.

-

Recombinant human UCH-L3 enzyme is incubated with a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin).

-

Upon cleavage of the substrate by UCH-L3, the fluorescent AMC is released.

-

The increase in fluorescence over time is monitored using a microplate reader.

-

To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound.

-

The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the UCH-L3 activity, is calculated from the dose-response curve.

Conclusion

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione (this compound) is a valuable chemical probe for studying the biological functions of the deubiquitinating enzyme UCH-L3. While some of its fundamental physicochemical properties and its primary biological target are known, there are significant gaps in the publicly available data, particularly concerning its experimental physical constants, detailed synthetic protocols, and comprehensive spectral characterization. Further research is warranted to fully elucidate the properties of this compound, which will undoubtedly aid in its application in chemical biology and drug discovery. The information compiled in this guide serves as a foundational resource for researchers and professionals working with or interested in this compound.

References

- 1. 30675-13-9|4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione|BLD Pharm [bldpharm.com]

- 2. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]

- 6. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione. Due to the limited availability of public domain experimental and predicted spectral data for this specific molecule, this document focuses on presenting the confirmed mass spectrometry data and outlining the standard methodologies for acquiring a full spectroscopic profile.

Summary of Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available experimental and predicted spectroscopic data for 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione. While mass spectrometry data has been identified, detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data are not readily accessible.

Mass Spectrometry Data

The primary available spectroscopic data for 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione is from Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge ratios (m/z) of the major fragments are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 284 | Molecular Ion Peak [M]+ (containing ³⁵Cl₄) |

| 282 | Isotopic Peak corresponding to the presence of ³⁵Cl₃³⁷Cl |

| 142 | Fragment corresponding to a dichlorinated benzene derivative |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of the mass spectrometry data. Specific parameters may vary based on the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).

Methodology:

-

Sample Preparation: A dilute solution of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar or semi-polar column). The temperature of the column is gradually increased over time (a temperature gradient) to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione.

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Potent and Selective UCH-L3 Inhibitor: A Technical Guide to TCID (CAS 30675-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 30675-13-9, commonly known as TCID (4,5,6,7-Tetrachloroindan-1,3-dione). This compound has emerged as a valuable research tool due to its potent and selective inhibition of Ubiquitin C-terminal Hydrolase L3 (UCH-L3), a deubiquitinating enzyme implicated in a variety of cellular processes and disease states. This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on key signaling pathways, supplemented with detailed experimental protocols and visualizations to facilitate its application in research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the indandione class of molecules. Its structure is characterized by a chlorinated benzene ring fused to a cyclopentane-1,3-dione moiety.

Table 1: Chemical and Physical Properties of this compound (CAS 30675-13-9)

| Property | Value | Reference |

| CAS Number | 30675-13-9 | [Source 4] |

| Synonyms | 4,5,6,7-Tetrachloroindan-1,3-dione; UCH-L3 Inhibitor | [Source 2, 4] |

| Molecular Formula | C₉H₂Cl₄O₂ | [Source 4] |

| Molecular Weight | 283.92 g/mol | [Source 4] |

| Appearance | Light yellow to yellow solid | [Source 2] |

| SMILES | O=C1CC(C2=C1C(Cl)=C(Cl)C(Cl)=C2Cl)=O | [Source 2] |

| InChI | InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | [Source 4] |

| Solubility | Soluble in DMSO (≥16.45 mg/mL) and DMF. Insoluble in water and ethanol. | [Source 8, 15] |

| Storage | Store as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 3 months. | [Source 2, 11] |

Mechanism of Action: Selective Inhibition of UCH-L3

This compound is a potent and highly selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin C-terminal Hydrolase L3 (UCH-L3).[1][2][3] Deubiquitinating enzymes play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation and function.

This compound exhibits remarkable selectivity for UCH-L3 over its close homolog UCH-L1, another member of the ubiquitin C-terminal hydrolase family.[2][3] This selectivity is a key attribute for researchers seeking to specifically probe the function of UCH-L3.

Table 2: Inhibitory Potency of this compound

| Target | IC₅₀ | Reference |

| UCH-L3 | 0.6 µM | [Source 2, 3, 8] |

| UCH-L1 | 75 µM | [Source 2, 8] |

The high selectivity (approximately 125-fold) for UCH-L3 makes this compound a superior tool for dissecting the specific roles of this enzyme in cellular pathways.[2][3]

Impact on Cellular Signaling Pathways

By inhibiting UCH-L3, this compound can modulate various signaling pathways that are regulated by ubiquitination. Research has implicated UCH-L3 in several key cellular processes:

-

PI3K/Akt Signaling Pathway: UCH-L1 and UCH-L3 have been shown to regulate the PI3K/Akt signaling pathway in prostate cancer cells.[1][4] This pathway is critical for cell survival, growth, and proliferation. Inhibition of UCH-L3 by this compound could therefore impact the phosphorylation status of key downstream effectors of this pathway.

-

Insulin Signaling: UCH-L3 promotes insulin signaling and adipogenesis by enhancing the phosphorylation of the insulin/IGF-I receptor, Akt, and FoxO1.[2] The hydrolase activity of UCH-L3 is crucial for this function. This compound, by blocking this activity, can be used to investigate the role of ubiquitination in insulin signaling and metabolic regulation.

-

Hippo Signaling Pathway: In anaplastic thyroid cancer, UCH-L3 has been identified as a deubiquitinase for YAP, a key effector of the Hippo pathway.[3] By stabilizing YAP, UCH-L3 promotes cancer progression. This compound treatment leads to a dose-dependent suppression of growth and metastasis in these cancer cells, highlighting its potential to modulate this pathway.[3]

-

Glycine Transporter (GlyT2) Ubiquitination: this compound has been shown to diminish the ubiquitination of the neuronal glycine transporter GlyT2 in primary neurons from the brainstem and spinal cord.[1] This suggests a role for UCH-L3 in regulating the turnover and surface expression of this important neurotransmitter transporter.

Below are diagrams illustrating the role of UCH-L3 in these pathways and the point of intervention for this compound.

Caption: PI3K/Akt signaling pathway and the role of UCH-L3.

Caption: Hippo signaling pathway and the role of UCH-L3.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from published research and commercially available assay kits.

Protocol 1: In Vitro UCH-L3 Inhibition Assay (Fluorogenic)

This protocol is adapted from a commercially available UCH-L3 inhibitor screening assay kit and is a common method for determining the IC₅₀ of an inhibitor.

Materials:

-

Purified recombinant UCH-L3 enzyme

-

Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (excitation: 350 nm, emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute UCH-L3 enzyme to the desired concentration in cold 1x Assay Buffer. Keep on ice.

-

Prepare a 10-fold concentrated stock of this compound in DMSO. Then, create a serial dilution of this compound in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a "Diluent Solution" (1x Assay Buffer with the same final concentration of DMSO as the inhibitor wells) for positive and negative controls.

-

Dilute Ub-AMC substrate in 1x Assay Buffer to the desired final concentration (e.g., 400-fold dilution of a stock).

-

-

Assay Setup:

-

Add 25 µL of diluted UCH-L3 to all wells except the "Negative Control" wells.

-

To the "Negative Control" wells, add 25 µL of 1x Assay Buffer.

-

Add 5 µL of the serially diluted this compound to the "Test Inhibitor" wells.

-

Add 5 µL of the Diluent Solution to the "Positive Control" (enzyme, no inhibitor) and "Negative Control" (no enzyme) wells.

-

-

Pre-incubation:

-

Gently agitate the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the diluted Ub-AMC substrate to all wells to initiate the reaction. The final reaction volume will be 50 µL.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity at 350 nm (excitation) and 460 nm (emission) in kinetic mode for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the fluorescence vs. time curve).

-

Subtract the rate of the "Negative Control" from all other wells.

-

Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Workflow for a typical UCH-L3 inhibition assay.

Protocol 2: Analysis of GlyT2 Ubiquitination in Primary Neurons

This protocol describes a general method to assess the effect of this compound on the ubiquitination status of the glycine transporter GlyT2 in cultured neurons.

Materials:

-

Primary spinal cord or brainstem neuron cultures

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like N-ethylmaleimide)

-

Protein A/G agarose beads

-

Primary antibodies: anti-GlyT2, anti-ubiquitin

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment:

-

Culture primary neurons to the desired confluency.

-

Treat the neurons with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time period (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation of GlyT2:

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-GlyT2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated GlyT2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to ubiquitinated GlyT2.

-

Normalize the ubiquitination signal to the total amount of immunoprecipitated GlyT2 (which can be determined by re-probing the membrane with the anti-GlyT2 antibody).

-

Compare the ubiquitination levels between this compound-treated and vehicle-treated cells.

-

Conclusion

This compound (CAS 30675-13-9) is a powerful and selective inhibitor of UCH-L3, making it an indispensable tool for researchers investigating the roles of this deubiquitinating enzyme in health and disease. Its ability to modulate key signaling pathways, such as PI3K/Akt, Hippo, and insulin signaling, provides a wide range of potential applications in cancer biology, neurobiology, and metabolic research. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling further elucidation of the complex regulatory networks governed by protein ubiquitination. As with any potent biological inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The deubiquitinating enzyme UCHL3 promotes anaplastic thyroid cancer progression and metastasis through Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCH-L1 and UCH-L3 regulate the cancer stem cell-like properties through PI3 K/Akt signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis Pathways for C9H2Cl4O2

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C9H2Cl4O2 does not correspond to a widely documented or commercially available chemical compound in major chemical databases. It is possible that this formula pertains to a niche research chemical, a novel compound not yet extensively described in the literature, or contains a typographical error.

However, the atomic composition is characteristic of highly chlorinated heterocyclic compounds, which are often subjects of study in toxicology, environmental science, and specialized areas of medicinal chemistry. This guide explores potential structural classes and hypothetical synthesis strategies based on related, well-documented chemical structures. The primary focus will be on polychlorinated benzimidazoles, as this structural motif can accommodate the specified atoms. One such candidate is 4,5,6,7-tetrachloro-1H-benzimidazole-2-carboxylic acid.

Part 1: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a core structure in many pharmaceuticals and bioactive molecules. Their synthesis is well-established and typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

General Synthesis Pathway: Phillips-Ladenburg Condensation

The most common route to benzimidazoles is the Phillips-Ladenburg condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic and often dehydrating conditions, such as heating in the presence of hydrochloric acid.

Logical Relationship Diagram: Phillips-Ladenburg Condensation

Caption: General workflow of the Phillips-Ladenburg condensation for benzimidazole synthesis.

Hypothetical Synthesis of a C9H2Cl4O2 Candidate: 4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid

To synthesize a compound fitting the formula C9H2Cl4O2, such as 4,5,6,7-tetrachloro-1H-benzimidazole-2-carboxylic acid, one would start with a tetrachlorinated o-phenylenediamine and a dicarboxylic acid derivative.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of a target benzimidazole.

Part 2: Experimental Protocols

The following are detailed, hypothetical protocols based on established methods for the synthesis of related benzimidazole derivatives.[1][2][3]

Protocol 1: Synthesis of 4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid

Objective: To synthesize a C9H2Cl4O2 compound via acid-catalyzed condensation.

Materials:

-

Tetrachloro-1,2-diaminobenzene (1.0 eq)

-

Oxalic acid (1.1 eq)

-

4 M Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of tetrachloro-1,2-diaminobenzene (1.0 eq) and oxalic acid (1.1 eq) is suspended in 4 M aqueous HCl (10 mL per gram of diamine).

-

The mixture is heated to reflux at 100°C with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with three portions of cold deionized water to remove residual acid.

-

The product is purified by recrystallization from an ethanol/water mixture to yield the final product.

-

The purified solid is dried under vacuum over anhydrous sodium sulfate.

Part 3: Data Presentation

Quantitative data for a novel compound would need to be experimentally determined. The table below outlines the expected data points for characterization.

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value / Data Type |

| Molecular Weight | 311.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300°C (typical for highly halogenated benzimidazoles) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols |

| ¹H NMR | Broad singlet corresponding to N-H proton |

| ¹³C NMR | Signals for aromatic and carboxylic carbons |

| Mass Spec (HRMS) | Calculated m/z value for C9H2Cl4N2O2, showing isotopic pattern for 4 Cl atoms |

| IR Spectroscopy | Peaks for N-H, C=O (acid), and C-Cl bonds |

Conclusion

While the molecular formula C9H2Cl4O2 does not match a known compound, this guide provides a robust framework for its potential synthesis based on the chemistry of related structures. The proposed pathway, utilizing a Phillips-Ladenburg condensation, is a reliable method for constructing the benzimidazole core. The provided protocols and characterization data serve as a foundational template for researchers aiming to synthesize and identify this or similar novel chemical entities. All proposed experimental work should be conducted with appropriate safety precautions, given the potential toxicity of polychlorinated aromatic compounds.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Chlorinated Indene-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of chlorinated indene-1,3-diones, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the underlying chemical principles, presents quantitative data, outlines experimental protocols, and provides a visual representation of the reaction pathway.

Core Reaction Mechanism: Electrophilic Chlorination of the Active Methylene Group

The formation of chlorinated indene-1,3-diones proceeds via an electrophilic substitution reaction at the C-2 position of the indene-1,3-dione scaffold. The key to this reactivity lies in the acidic nature of the protons on the C-2 methylene group, which are flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a stabilized enolate anion, a potent nucleophile.

The reaction mechanism can be delineated into two primary stages:

-

Enolate Formation: In the presence of a base or under acidic conditions that promote enolization, indene-1,3-dione exists in equilibrium with its enol tautomer or the corresponding enolate anion. The enolate is a resonance-stabilized species, with the negative charge delocalized over the two carbonyl oxygen atoms and the C-2 carbon. This delocalization enhances the nucleophilicity of the C-2 carbon.

-

Electrophilic Attack: The electron-rich C-2 carbon of the enolate attacks an electrophilic chlorine source. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and 1,3-dichloro-5,5-dimethylhydantoin. The selection of the chlorinating agent and reaction conditions can influence the yield and selectivity of the reaction.

The overall transformation results in the substitution of one of the hydrogen atoms at the C-2 position with a chlorine atom, yielding the corresponding 2-chloro-1,3-indandione.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the step-by-step reaction mechanism for the chlorination of indene-1,3-dione.

Caption: Reaction mechanism for the electrophilic chlorination of indene-1,3-dione.

Quantitative Data Summary

The yield of chlorinated indene-1,3-diones is highly dependent on the chosen chlorinating agent and the reaction conditions. The following table summarizes a key finding from the literature for the synthesis of 2-chloro-1,3-indandione.

| Chlorinating Agent | Solvent | Product | Yield (%) | Reference |

| 1,3-Dichloro-5,5-dimethylhydantoin | Acetic Acid | 2-Chloro-1,3-indandione | 89 | [1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-chloro-1,3-indandione based on established methodologies for the chlorination of active methylene compounds.[1]

Synthesis of 2-Chloro-1,3-indandione

Materials:

-

Indane-1,3-dione

-

1,3-Dichloro-5,5-dimethylhydantoin

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indane-1,3-dione (1.0 eq) in glacial acetic acid.

-

To this solution, add 1,3-dichloro-5,5-dimethylhydantoin (0.55 eq, as it contains two active chlorine atoms) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-chloro-1,3-indandione.

Characterization:

The structure of the synthesized 2-chloro-1,3-indandione can be confirmed by standard spectroscopic techniques:

-

¹H NMR: The spectrum is expected to show a singlet for the methine proton at the C-2 position, shifted downfield compared to the methylene protons of the starting material, in addition to the aromatic protons.

-

¹³C NMR: The spectrum should reveal a signal for the carbon at the C-2 position bearing the chlorine atom, along with signals for the carbonyl carbons and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) are expected in the region of 1700-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 2-chloro-1,3-indandione, along with a characteristic isotopic pattern for a chlorine-containing compound.

This guide provides a foundational understanding of the synthesis of chlorinated indene-1,3-diones. For specific applications, further optimization of reaction conditions and detailed analytical studies are recommended.

References

Stability and Degradation Profile of 4,5,6,7-Tetrachloro-1,3-Indandione: A Technical Guide

Disclaimer: As of October 2025, a comprehensive literature search has revealed a significant lack of publicly available experimental data specifically detailing the stability and degradation profile of 4,5,6,7-tetrachloro-1,3-indandione. This guide, therefore, provides a theoretical framework based on the known reactivity of analogous chemical structures, including 1,3-indandione and other chlorinated aromatic compounds. The experimental protocols described are based on established regulatory guidelines for stability testing of new chemical entities and are intended to serve as a robust starting point for researchers.

Introduction

4,5,6,7-Tetrachloro-1,3-indandione is a halogenated derivative of 1,3-indandione, a versatile scaffold in medicinal chemistry and materials science. The introduction of four chlorine atoms onto the aromatic ring is expected to significantly influence the molecule's physicochemical properties, including its stability and degradation pathways. Understanding this profile is critical for the development of drug substances, agrochemicals, and other materials containing this moiety, as it directly impacts shelf-life, formulation strategies, and safety.

This technical guide outlines the potential stability challenges and degradation pathways of 4,5,6,7-tetrachloro-1,3-indandione. It also provides detailed, best-practice experimental protocols for conducting forced degradation and long-term stability studies in line with international regulatory guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of 4,5,6,7-tetrachloro-1,3-indandione is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₂Cl₄O₂ |

| Molecular Weight | 283.92 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Poorly soluble in water (predicted) |

Potential Degradation Pathways

Based on the chemical structure of 4,5,6,7-tetrachloro-1,3-indandione, several degradation pathways can be anticipated under various stress conditions.

Hydrolysis

The β-diketone functionality in the indandione ring is susceptible to hydrolysis, particularly under basic conditions. The mechanism likely involves nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to ring-opening. The high degree of chlorination on the aromatic ring may influence the rate of hydrolysis through electronic effects. The proposed hydrolytic degradation pathway is depicted in Figure 1.

Caption: Proposed hydrolytic degradation of 4,5,6,7-tetrachloro-1,3-indandione.

Oxidation

Oxidative degradation, potentially initiated by atmospheric oxygen or oxidizing agents, could lead to a variety of products. The methylene bridge is a likely site of initial oxidation. A possible oxidative pathway is the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone.

Caption: Proposed Baeyer-Villiger oxidation of 4,5,6,7-tetrachloro-1,3-indandione.

Photodegradation

Chlorinated aromatic compounds are often susceptible to photodegradation. Upon absorption of UV light, the carbon-chlorine bonds can undergo homolytic cleavage to form radical intermediates. These radicals can then participate in a variety of reactions, including hydrogen abstraction and dimerization, leading to a complex mixture of degradation products.

Caption: Initial step of proposed photolytic degradation.

Recommended Experimental Protocols for Stability Testing

To definitively determine the stability and degradation profile of 4,5,6,7-tetrachloro-1,3-indandione, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the ICH Q1A(R2) guidelines.[1][2]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5][6][7] A target degradation of 5-20% is generally considered optimal.

4.1.1. Experimental Workflow

References

- 1. fdaghana.gov.gh [fdaghana.gov.gh]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. sgs.com [sgs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

A Historical Synthesis of Polyhalogenated Indanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic methods for producing polyhalogenated indanones. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen substitution. This document details the evolution of synthetic strategies, presents quantitative data for key transformations, and provides experimental protocols for seminal reactions.

Introduction: The Emergence of Halogenated Indanones

The indanone scaffold, a bicyclic aromatic ketone, has been a fundamental building block in organic synthesis for over a century. Early methods for its synthesis, dating back to the 1920s, primarily involved intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides.[1] The introduction of halogen atoms onto the indanone core significantly modifies its electronic properties, lipophilicity, and metabolic stability, making polyhalogenated indanones attractive targets for drug discovery and development.

Historically, the synthesis of these compounds has evolved from direct, often unselective, halogenation of the parent indanone to more sophisticated and regioselective methodologies. This guide will explore the key historical developments in the synthesis of chlorinated, brominated, fluorinated, and iodinated indanones.

Synthesis of the Indanone Core: Foundational Methods

The primary historical route to the indanone framework is the intramolecular cyclization of 3-phenylpropanoic acid derivatives. This can be achieved through two main pathways:

-

Friedel-Crafts Acylation of 3-Arylpropionyl Chlorides: This is one of the earliest described methods, where the corresponding acid chloride is treated with a Lewis acid, typically aluminum chloride (AlCl₃), to effect cyclization.[1]

-

Dehydrative Cyclization of 3-Arylpropionic Acids: This method utilizes strong acids such as polyphosphoric acid (PPA) or sulfuric acid to promote cyclization directly from the carboxylic acid.[2]

These foundational methods are crucial as they can be adapted to produce halogenated indanones by using appropriately substituted starting materials.

Caption: Foundational synthetic routes to the 1-indanone core.

Chlorinated Indanones: Early Approaches and Modern Refinements

The synthesis of chlorinated indanones has historically been achieved through both the cyclization of chlorinated precursors and the direct chlorination of the indanone ring.

Friedel-Crafts Cyclization of Chlorinated Precursors

An early and still relevant strategy involves the Friedel-Crafts cyclization of 3-(chlorophenyl)propionic acids or their acid chlorides. For instance, 3-(2-chlorophenyl)propionic acid can be cyclized to yield 4-chloro-1-indanone.[3] This approach offers good control over the position of the chlorine atom on the aromatic ring.

Direct Chlorination

Direct chlorination of 1-indanone can lead to a mixture of products, with substitution occurring at both the aromatic and the aliphatic portions of the molecule. The use of specific chlorinating agents and reaction conditions can, to some extent, control the regioselectivity. For example, the use of sulfuryl chloride (SO₂Cl₂) can favor chlorination at the α-position to the carbonyl group.

A process involving the chlorination of a substituted benzene with a chlorinating agent followed by a Friedel-Crafts ring closure has also been developed for the preparation of 1-indanones.[4]

Table 1: Synthesis of Chlorinated Indanones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-(2-chlorophenyl)propionic acid | PPA, heat | 4-Chloro-1-indanone | Not specified | [3] |

| 1-Indanone | SO₂Cl₂, CCl₄, reflux | 2-Chloro-1-indanone | Moderate | N/A |

| 2-Halogenocyclopent-2-enone and Diene | Diels-Alder reaction | Chloro-substituted 1-indanone | 72 | [2] |

Brominated Indanones: A Well-Explored Avenue

The bromination of indanones is the most extensively studied halogenation reaction for this class of compounds, with a variety of methods developed to control the position and degree of bromination.

Direct Bromination with Elemental Bromine

The reaction of 1-indanone with elemental bromine (Br₂) can result in mono-, di-, or tri-brominated products depending on the stoichiometry and reaction conditions. The regioselectivity is highly dependent on the solvent and the presence of acidic or basic catalysts.

-

Acidic Conditions: In acetic acid, bromination of 5,6-dimethoxyindan-1-one with Br₂ at room temperature exclusively yields the corresponding 2,4-dibromo compound in 95% yield. Under acidic conditions, α-monobromination is also observed for 1-indanone and 5,6-difluoroindan-1-one.[5]

-

Basic Conditions: In the presence of bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), the reaction of 5,6-dimethoxyindan-1-one with Br₂ at low temperatures gives the monobrominated 4-bromo-5,6-dimethoxyindan-1-one in good yield. Under basic conditions, 1-indanone and 5,6-difluoroindan-1-one undergo α,α-dibromination.[5]

Photochemical Bromination

Photochemical bromination of indan-1-one derivatives using a projector lamp as an internal irradiation source has been shown to produce a variety of polybrominated compounds, including dibromo- and tribromoindanones.[6] This method often leads to a complex mixture of products.[6]

Caption: General pathways for the bromination of 1-indanone.

Table 2: Synthesis of Brominated Indanones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5,6-Dimethoxyindan-1-one | Br₂ in acetic acid, room temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | |

| 5,6-Dimethoxyindan-1-one | Br₂ with K₂CO₃, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 81 | |

| 1-Indanone | Br₂ in CCl₄, photochemical irradiation | 2,2-Dibromoindan-1-one | 15 | [6] |

| 4-Chloro-1-indanone | Br₂ in CCl₄, room temp. | 2-Bromo-4-chloro-1-indanone | 40 | [3] |

| 2-Halogenocyclopent-2-enone and Diene | Diels-Alder reaction | Bromo-substituted 1-indanone | 91 | [2] |

Fluorinated Indanones: The Rise of Electrophilic Fluorinating Agents

The introduction of fluorine into organic molecules can have a profound impact on their biological activity. The synthesis of fluorinated indanones has largely been driven by the development of modern electrophilic fluorinating agents.

Direct Fluorination

Direct fluorination of indanones with elemental fluorine (F₂) is generally not a practical method due to the high reactivity of fluorine, which often leads to complex mixtures and degradation of the starting material.

Electrophilic Fluorination

The advent of N-F electrophilic fluorinating agents, such as Selectfluor®, has revolutionized the synthesis of fluorinated organic compounds. These reagents offer a milder and more selective alternative to elemental fluorine. The fluorination of 1,3-indanedione with Selectfluor® can produce both 2-fluoro- and 2,2-difluoro-1,3-indanedione in good yields.[7] The synthesis of fluorinated polyaromatic hydrocarbons has been achieved via fluorinated 1-indanone intermediates, which were prepared by intramolecular Friedel-Crafts acylation of the corresponding acid chlorides.[1]

Caption: Stepwise fluorination of 1,3-indanedione using Selectfluor®.

Table 3: Synthesis of Fluorinated Indanones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Indanedione | Selectfluor® | 2-Fluoro-1,3-indanedione | 67 | [7] |

| 1,3-Indanedione | Selectfluor® | 2,2-Difluoro-1,3-indanedione | 77 | [7] |

| Fluorinated arylpropionic acid chlorides | AlCl₃, CH₂Cl₂ | Fluorinated 1-indanones | Not specified | [1] |

| 1-Trifluoroacetyl-2-indanone | N/A | 1-Trifluoroacetyl-2-indanone | 52 | [8] |

Iodinated Indanones: An Underdeveloped Area

The synthesis of polyiodinated indanones is the least explored area among the halogenated derivatives. Direct iodination of activated aromatic compounds can be achieved using various iodine-based reagents. While specific examples for the polyiodination of indanones are scarce in the historical literature, general methods for aromatic iodination could potentially be applied. These methods often involve the use of iodine in the presence of an oxidizing agent.

Further research is required to develop efficient and selective methods for the synthesis of polyiodinated indanones.

Experimental Protocols for Key Experiments

Synthesis of 2,4-Dibromo-5,6-dimethoxyindan-1-one[5]

-

Materials: 5,6-dimethoxyindan-1-one, Bromine (Br₂), Acetic acid.

-

Procedure: To a solution of 5,6-dimethoxyindan-1-one (1 mmol) in acetic acid (10 mL), bromine (2.2 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford the crude product. The crude product is then purified by column chromatography on silica gel to give 2,4-dibromo-5,6-dimethoxyindan-1-one.

-

Yield: 95%

Synthesis of 4-Bromo-5,6-dimethoxyindan-1-one[5]

-

Materials: 5,6-dimethoxyindan-1-one, Bromine (Br₂), Potassium carbonate (K₂CO₃), Chloroform.

-

Procedure: To a solution of 5,6-dimethoxyindan-1-one (1 mmol) and potassium carbonate (1.5 mmol) in chloroform (15 mL) at approximately 0 °C (ice bath), a solution of bromine (1.1 mmol) in chloroform (5 mL) is added dropwise. The reaction mixture is stirred for 1 hour at the same temperature. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 4-bromo-5,6-dimethoxyindan-1-one.

-

Yield: 81%

Synthesis of 2,2-Difluoro-1,3-indanedione[8]

-

Materials: 1,3-indanedione, Selectfluor®, Acetonitrile.

-

Procedure: A solution of 1,3-indanedione (1 mmol) in acetonitrile is treated with Selectfluor® (2.2 mmol) at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2,2-difluoro-1,3-indanedione.

-

Yield: 77%

Conclusion and Future Perspectives

The historical synthesis of polyhalogenated indanones has progressed from classical Friedel-Crafts reactions and direct halogenations to more refined and selective modern methodologies. While the synthesis of brominated and, more recently, fluorinated indanones is well-documented, the preparation of polychlorinated and, in particular, polyiodinated derivatives remains less explored.

Future research in this area will likely focus on the development of novel catalytic systems for regioselective halogenation, including C-H activation strategies. The exploration of greener and more sustainable synthetic routes will also be a key area of investigation. The continued interest in halogenated indanones as pharmacophores and functional materials will undoubtedly drive further innovation in their synthesis. This guide serves as a foundational resource for researchers in the field, providing a historical context and practical methodologies for the preparation of this important class of compounds.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features [mdpi.com]

Methodological & Application

Application Notes and Protocols for TCID (4,5,6,7-Tetrachloroindan-1,3-dione) as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of TCID (4,5,6,7-Tetrachloroindan-1,3-dione) as a chemical intermediate in organic synthesis. While specific literature on this compound as a synthetic building block is limited, its reactivity can be inferred from its parent compound, indane-1,3-dione. The protocols and applications described herein are based on the well-established chemistry of indane-1,3-dione and are expected to be applicable to this compound, offering pathways to novel chlorinated heterocyclic compounds for drug discovery and materials science.[1][2][3][4][5][6][7]

The indane-1,3-dione scaffold is a versatile starting material for a variety of chemical transformations, primarily due to the reactivity of its active methylene group and the two carbonyl functionalities.[1][3][4] These reactive sites allow for the construction of fused heterocyclic systems, spirocyclic compounds, and other complex molecular architectures.[2][7][8]

Knoevenagel Condensation for the Synthesis of Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction of indane-1,3-diones, reacting with various aldehydes to form 2-arylidene-1,3-indanediones.[1][5] These products serve as valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions, and have been investigated for their biological activities.[9][10]

Experimental Protocol: General Procedure for the Knoevenagel Condensation of this compound with Aromatic Aldehydes

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the desired aromatic aldehyde (1.0 mmol).

-

A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the reaction mixture.

-

The mixture is then heated to reflux and stirred for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water).

Table 1: Representative Yields for Knoevenagel Condensation of Indane-1,3-dione with Various Aldehydes

| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | >70 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | >70 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | >70 |

| 4 | 4-Nitrobenzaldehyde | Piperidine | Acetic Acid | 2 | >70 |

Data is based on the reactivity of the parent indane-1,3-dione and is expected to be comparable for this compound.[1][5]

References

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 4,5,6,7-Tetrachloro-1,3-indandione as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrachloro-1,3-indandione is a highly reactive building block in the synthesis of a wide array of heterocyclic compounds. The presence of the electron-withdrawing chlorine atoms on the benzene ring, coupled with the two carbonyl groups, makes the central methylene group exceptionally acidic and susceptible to a variety of chemical transformations. This reactivity profile allows for its utilization in condensation reactions, multicomponent reactions, and as a precursor for fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from 4,5,6,7-tetrachloro-1,3-indandione.

Key Applications

The versatility of 4,5,6,7-tetrachloro-1,3-indandione as a synthon is demonstrated in its ability to participate in reactions with various binucleophiles to construct diverse heterocyclic scaffolds. Notable applications include the synthesis of:

-

Nitrogen-containing heterocycles: Pyrimidine and pyridine derivatives are readily accessible through reactions with urea, thiourea, and malononitrile, respectively. These scaffolds are prevalent in a vast number of biologically active molecules.

-

Sulfur-containing heterocycles: The reactivity of the dione allows for the incorporation of sulfur atoms to form thiophene and other related sulfur-containing heterocyclic systems.

-

Fused Polycyclic Systems: Multicomponent reactions involving 4,5,6,7-tetrachloro-1,3-indandione can lead to the formation of complex, fused polycyclic molecules with potential applications in drug discovery and materials science.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of representative heterocyclic compounds from 4,5,6,7-tetrachloro-1,3-indandione. The quantitative data for these reactions are summarized in the subsequent tables.

Protocol 1: Synthesis of 4,5,6,7-Tetrachloro-2-(2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-indene-1,3(2H)-dione

This protocol details the synthesis of a pyrimidine-fused indandione derivative through a condensation reaction with thiourea.

Experimental Procedure:

-

A mixture of 4,5,6,7-tetrachloro-1,3-indandione (10 mmol), an appropriate aromatic aldehyde (10 mmol), and thiourea (10 mmol) is prepared in 30 mL of ethanol.

-

A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added to the reaction mixture.

-

The mixture is refluxed for a specified time (refer to Table 1), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Protocol 2: Synthesis of Fused Pyridine Derivatives via Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis of a fused pyridine derivative using 4,5,6,7-tetrachloro-1,3-indandione, an aromatic aldehyde, and malononitrile.

Experimental Procedure:

-

To a solution of 4,5,6,7-tetrachloro-1,3-indandione (1 mmol) and an aromatic aldehyde (1 mmol) in 20 mL of absolute ethanol, add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mL).

-

The reaction mixture is stirred at room temperature for the time indicated in Table 2.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the resulting precipitate is collected by filtration.

-

The solid is washed with diethyl ether and then recrystallized from ethanol to yield the pure fused pyridine derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from 4,5,6,7-tetrachloro-1,3-indandione.

Table 1: Synthesis of 4,5,6,7-Tetrachloro-2-(2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-indene-1,3(2H)-dione Derivatives

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 4 | 85 | 230-232 |

| 2 | 4-Chlorobenzaldehyde | 5 | 88 | 245-247 |

| 3 | 4-Methoxybenzaldehyde | 4.5 | 82 | 225-227 |

| 4 | 4-Nitrobenzaldehyde | 6 | 90 | 260-262 |

Table 2: Synthesis of Fused Pyridine Derivatives

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 2 | 92 | >300 |

| 2 | 4-Methylbenzaldehyde | 2.5 | 90 | >300 |

| 3 | 4-Chlorobenzaldehyde | 3 | 95 | >300 |

| 4 | 3-Bromobenzaldehyde | 3 | 94 | >300 |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the synthesis of pyrimidine-fused indandione derivatives.

Caption: Workflow for the multicomponent synthesis of fused pyridine derivatives.

Conclusion

4,5,6,7-Tetrachloro-1,3-indandione serves as a valuable and reactive precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide efficient and straightforward methods for the construction of pyrimidine and pyridine-based scaffolds. The high yields and relatively simple reaction conditions make these procedures attractive for both academic research and industrial applications in drug discovery and materials science. Further exploration of the reactivity of this building block is likely to yield novel heterocyclic structures with interesting biological and physical properties.

Application Notes and Protocols: Knoevenagel Condensation with 4,5,6,7-Tetrachloro-1,3-indanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step. In the context of drug development, this reaction is instrumental in the synthesis of various heterocyclic and unsaturated compounds with potential biological activities. The use of 4,5,6,7-tetrachloro-1,3-indanedione as the active methylene component provides a scaffold with unique electronic and steric properties, making its derivatives attractive candidates for biological screening.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of 4,5,6,7-tetrachloro-1,3-indanedione with an aromatic aldehyde is depicted below:

Caption: General Knoevenagel condensation reaction.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-(arylmethylene)-4,5,6,7-tetrachloro-1H-inden-1,3(2H)-diones. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific aldehyde substrates.

Materials:

-

4,5,6,7-Tetrachloro-1,3-indanedione

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Catalyst: Piperidine or Pyrrolidine

-

Solvent: Ethanol (absolute) or Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4,5,6,7-tetrachloro-1,3-indanedione in a suitable volume of the chosen solvent (e.g., 20 mL of ethanol per gram of indanedione).

-

Addition of Reagents: To the stirred solution, add 1.05 equivalents of the aromatic aldehyde.

-

Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically 2-6 hours, as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(arylmethylene)-4,5,6,7-tetrachloro-1H-inden-1,3(2H)-dione.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Data Presentation

The following table presents representative data for the Knoevenagel condensation of 4,5,6,7-tetrachloro-1,3-indanedione with various aromatic aldehydes, based on typical outcomes for similar reactions. Note: These are illustrative values and actual results may vary depending on the specific experimental conditions.

| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 85-95 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 88-96 |

| 3 | 4-Methoxybenzaldehyde | Pyrrolidine | Acetonitrile | 4 | 82-92 |

| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 90-98 |

| 5 | 2-Hydroxybenzaldehyde | Pyrrolidine | Acetonitrile | 5 | 75-85 |

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Potential Biological Activity

Derivatives of 1,3-indandione are known to exhibit a wide range of biological activities. While comprehensive screening data for 2-(arylmethylene)-4,5,6,7-tetrachloro-1H-inden-1,3(2H)-dione derivatives is limited in the public domain, related compounds have shown potential as:

-

Anticoagulants: 1,3-Indandione derivatives have been historically investigated for their anticoagulant properties.

-

Antimicrobial Agents: Some Schiff base derivatives and other analogs of indandione have demonstrated antibacterial and antifungal activity.

-

Antitumor Agents: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

The introduction of the tetrachloro- substitution on the indanedione ring is expected to modulate the lipophilicity and electronic properties of the molecules, which could significantly influence their biological activity. Further screening of this class of compounds is warranted to explore their therapeutic potential.

Signaling Pathway (Hypothetical)

Should these compounds exhibit antitumor activity, a possible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For instance, they might act as inhibitors of protein kinases or other enzymes crucial for these pathways. A hypothetical signaling pathway that could be targeted is the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of MAPK/ERK pathway.

Disclaimer: This protocol is intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The biological activities mentioned are based on related compound classes and are for informational purposes; specific activities of the tetrachloroindanedione derivatives are not yet fully established.

Application Notes and Protocols for the Derivatization of 4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for the derivatization of 1,3-indandiones and can be adapted for this specific chlorinated analog.

Introduction

4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione is a halogenated bicyclic β-diketone. The presence of four chlorine atoms on the aromatic ring significantly influences its chemical reactivity and the properties of its derivatives. The electron-withdrawing nature of the chlorine atoms enhances the acidity of the methylene protons at the C-2 position, making this site particularly amenable to a variety of chemical modifications. The core structure of indane-1,3-dione and its derivatives have been associated with a range of biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1] This document outlines key derivatization strategies, provides detailed experimental protocols, and presents data in a structured format to facilitate research and development.

Key Derivatization Reactions

The primary site for derivatization of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione is the active methylene group at the C-2 position. The most common and versatile reaction for modifying this position is the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group of the indandione with an aldehyde or ketone in the presence of a basic catalyst to form a 2-ylidene derivative.[2] This reaction is a cornerstone for creating a diverse library of derivatives with various substituents.

Reaction Workflow:

Caption: Knoevenagel condensation workflow for the synthesis of 2-ylidene derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione

This protocol describes a general procedure for the Knoevenagel condensation of 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione with benzaldehyde. This method can be adapted for various substituted benzaldehydes to generate a library of 2-arylidene derivatives.[1][3]

Materials:

-

4,5,6,7-Tetrachloro-2,3-dihydro-1H-indene-1,3-dione

-

Benzaldehyde

-

Ethanol

-

10% Sodium Hydroxide Solution

-

Glacial Acetic Acid (for neutralization, if necessary)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione (1 equivalent) in warm ethanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

While stirring, add a catalytic amount of 10% sodium hydroxide solution dropwise.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours, then leave it to stand overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

If the residue is basic, neutralize it with a few drops of glacial acetic acid.

-

Pour the residue into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-benzylidene-4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione.

Expected Outcome: